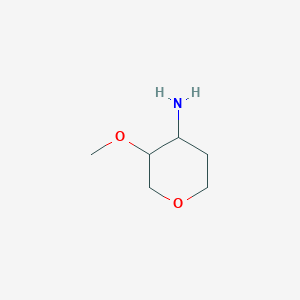

3-Methoxyoxan-4-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxyoxan 4 Amine and Analogous Systems

Rational Design of Synthetic Pathways

The efficient construction of substituted oxane systems, such as 3-Methoxyoxan-4-amine, relies on the logical and strategic design of synthetic routes. This rational approach involves a deep understanding of retrosynthetic analysis and the meticulous optimization of reaction parameters to maximize yields and purity.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For a molecule like this compound, key disconnections would likely target the C-N and C-O bonds within the oxane ring.

A primary disconnection strategy would involve breaking the C4-N bond, suggesting a precursor such as a 3-methoxyoxan-4-one (B1290594). This ketone could then be converted to the target amine via reductive amination. Another strategic disconnection could be at the C3-O bond, pointing towards a 4-aminooxan-3-ol intermediate. The methoxy (B1213986) group could then be introduced through a methylation reaction.

Further retrosynthetic analysis of the oxanone precursor might involve a hetero-Diels-Alder reaction between a dienophile and a vinyl ether, a powerful strategy for constructing six-membered heterocyclic rings. Alternatively, an intramolecular cyclization of a suitably functionalized acyclic precursor could be envisioned. The choice of disconnection is guided by the availability of starting materials, the stereochemical requirements of the target, and the desire for a convergent and efficient synthesis.

Optimization of Reaction Conditions and Yields

Once a synthetic pathway is designed, each step must be optimized to achieve the highest possible yield and purity. This involves a systematic investigation of various reaction parameters. researchgate.netresearchgate.net For the synthesis of this compound, key optimization points would include:

Reductive Amination: In the conversion of a 3-methoxyoxan-4-one to the amine, different reducing agents (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) and amine sources (e.g., ammonia (B1221849), ammonium (B1175870) salts) would be screened. researchgate.net The choice of solvent, temperature, and pH can significantly impact the reaction's efficiency and selectivity. researchgate.net

Etherification: If introducing the methoxy group at a late stage, the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and base (e.g., sodium hydride, potassium carbonate) is crucial. mdpi.com The reaction temperature and time must be carefully controlled to prevent side reactions. mdpi.com

Cyclization Reactions: For syntheses involving ring formation, the concentration of the substrate, the choice of catalyst (if any), and the reaction temperature are critical parameters to optimize for efficient cyclization over competing intermolecular reactions.

A Design of Experiments (DoE) approach can be a powerful tool for systematically and efficiently optimizing multiple reaction variables simultaneously, leading to improved yields and a more robust process. nih.gov

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound, which contains at least two stereocenters, is of paramount importance.

Enantioselective Approaches to Chiral Oxan-4-amines

Achieving enantioselectivity in the synthesis of chiral amines, including those with an oxane scaffold, is a significant area of research. nih.govwiley.com One prominent strategy is the asymmetric reduction of a prochiral imine derived from 3-methoxyoxan-4-one. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation with a chiral metal catalyst. nih.gov

Biocatalysis offers another powerful approach. Enzymes such as ω-transaminases can catalyze the asymmetric amination of ketones with high enantioselectivity, providing direct access to chiral primary amines. wiley.comrsc.org Furthermore, engineered enzymes, like variants of myoglobin, have shown promise in catalyzing asymmetric carbene N-H insertion reactions to form chiral amines. rochester.edu

Diastereoselective Synthesis and Control of Relative Stereochemistry

Controlling the relative stereochemistry between the C3-methoxy and C4-amino groups is crucial for obtaining a single diastereomer of this compound. The stereochemical outcome of the amination step is often influenced by the existing stereocenter at C3. For instance, the reduction of the oxime or imine derived from a chiral 3-methoxyoxan-4-one can proceed with high diastereoselectivity, with the incoming nucleophile attacking from the less sterically hindered face.

Stereoselective reductive amination protocols have been successfully developed for related complex systems, demonstrating that the choice of reagents and reaction conditions can effectively control the formation of the desired diastereomer. nih.gov The use of substrate-controlled diastereoselective reactions is a common and effective strategy in the synthesis of highly substituted cyclic systems.

Asymmetric Catalytic Processes for Chiral Amine Synthesis

Asymmetric catalysis provides a highly efficient and atom-economical means to synthesize chiral amines. nih.govresearchgate.netrsc.orgpsu.edu In the context of this compound, several catalytic strategies could be employed:

Asymmetric Reductive Amination: This is one of the most direct methods. It involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent. Chiral phosphoric acids and various transition metal complexes are effective catalysts for this transformation. researchgate.net

Asymmetric Hydrogenation of Enamines: An alternative to imine reduction is the asymmetric hydrogenation of an enamine precursor. Chiral rhodium and iridium catalysts are often used for this purpose.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, a chiral catalyst can be used to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched amine.

The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of these asymmetric transformations, making them increasingly valuable for the synthesis of complex chiral molecules.

Diastereomeric Resolution Techniques

The synthesis of this compound often results in a mixture of diastereomers due to the presence of multiple chiral centers. The separation of these diastereomers is a critical step to obtain stereochemically pure compounds. Diastereomeric resolution via salt formation is a classical and industrially viable method for resolving racemic amines. google.com

This technique involves reacting the racemic amine mixture with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. libretexts.org These differences allow for their separation by methods like fractional crystallization. libretexts.orgpsu.edu After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. gavinpublishers.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. psu.edugavinpublishers.combeilstein-journals.org The choice of the resolving agent and the solvent system is crucial for efficient separation and is often determined empirically. google.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (R,R)-Tartaric Acid | Dicarboxylic Acid |

| (S)-Mandelic Acid | α-Hydroxy Carboxylic Acid |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid |

| Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative |

The efficiency of the resolution can be influenced by kinetic and thermodynamic factors. In some cases, kinetic resolution, where one diastereomer crystallizes much faster than the other, can lead to high enantiomeric excess in a short time. gavinpublishers.com

Exploration of Precursors and Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and the design of efficient reaction pathways to construct the substituted oxane ring. While a specific, documented synthesis for this compound is not prevalent in public literature, plausible synthetic routes can be proposed based on established organic chemistry principles and syntheses of analogous compounds.

A key intermediate for the synthesis is likely a tetrahydropyran-4-one derivative. For instance, 3-Methoxyoxan-4-one would be an ideal precursor. This ketone could undergo reductive amination to introduce the amine group at the C-4 position. Reductive amination typically involves the reaction of the ketone with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. psu.edu

The synthesis of the 3-Methoxyoxan-4-one precursor itself could start from simpler, commercially available materials. For example, methods for synthesizing substituted furans and pyrans often serve as a basis. The synthesis of 3-alkyl-4-aminofurazans from ethyl β-alkyl-β-oxopropionates involves hydrolysis, nitrosation, and treatment with hydroxylamine (B1172632), showcasing a multi-step process to build a heterocyclic core. researchgate.net Similarly, complex heterocyclic systems, such as those in the synthesis of lumateperone, have been constructed using Fischer indole (B1671886) synthesis from hydrazine (B178648) derivatives and piperidone precursors. beilstein-journals.org These strategies highlight the modular approach often taken, where the heterocyclic core is first assembled and then functionalized.

Another potential intermediate is 3-amino-4-hydroxyaminoximinofurazan (DOAF) , which has been synthesized from 3-amino-4-amidoximinofurazan (DAOF) through diazotization and oximation reactions. sioc-journal.cn The synthesis of the precursor 3-amino-4-amidoximinofurazan (AAOF) can be achieved in high yield from dicyanopropane. researchgate.net Although these are furazan-based systems, the synthetic principles for introducing amine and other functional groups can be relevant.

Table 2: Potential Precursors and Synthetic Strategies

| Precursor / Intermediate | Synthetic Strategy | Target Functionality |

|---|---|---|

| 3-Methoxyoxan-4-one | Reductive Amination | Introduction of C4-amine |

| Substituted Tetrahydropyran (B127337) | Ring-opening of epoxide followed by cyclization | Formation of the oxane ring |

| Ethyl β-alkoxy-β-oxopropionate | Multi-step heterocyclization | Construction of a substituted heterocyclic core |

Development of Novel Synthetic Transformations

The field of organic synthesis is continuously evolving, with new reactions being developed to improve efficiency, selectivity, and functional group tolerance. For a molecule like this compound, novel transformations can offer more direct and elegant synthetic routes.

One area of development is in C-N bond formation. A novel three-step protocol has been described for the transformation of primary amines into N-monoalkylhydroxylamines. This method involves selective mono-cyanomethylation, regioselective oxidation to a nitrone, and subsequent hydroxylaminolysis. researchgate.net While this specific transformation leads to a hydroxylamine, the principles of selective functionalization of amines are broadly applicable.

Another area of innovation is the direct synthesis of complex amines. For instance, a "one-pot" method for synthesizing 3-amino-4-aroylfurazans involves the reaction of acetophenones with nitric acid, followed by in situ treatment with ammonia. researchgate.net This approach, which combines multiple steps into a single operation, can significantly improve efficiency by reducing the need for isolation and purification of intermediates.

The development of advanced catalytic systems is also a major driver of novel transformations. Modern synthetic methods often focus on chemo-, regio-, and stereoselectivity. adelaide.edu.au For the synthesis of this compound, controlling the stereochemistry at the C-3 and C-4 positions is critical. The use of chiral catalysts or auxiliaries can help to control the stereochemical outcome of key reactions, such as the reduction of an imine or the alkylation of an enolate.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources. youtube.com

For the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents and Reagents: The synthesis of Schiff bases, which are intermediates in some amination reactions, has been achieved using water and ethanol (B145695) as solvents, which are more environmentally friendly than many traditional organic solvents. researchgate.net The use of aqueous ammonia in reductive amination is another example of a greener reagent choice. psu.edu

Catalysis: The use of heterogeneous catalysts, such as Rh/Al2O3, for reductive amination allows for easy separation and reuse of the catalyst, reducing waste. psu.edu Supported noble metal catalysts are often effective under mild reaction conditions.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful green chemistry tools. These methods can lead to significantly shorter reaction times, milder reaction conditions, and higher yields compared to conventional heating. researchgate.net Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another promising green approach.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and catalytic reactions often have higher atom economy than stoichiometric reactions that generate large amounts of byproducts. doaj.org

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Table 3: Comparison of Synthetic Methods

| Method | Description | Green Chemistry Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Shorter reaction times, higher yields, milder conditions. researchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields. researchgate.net |

| Mechanochemical Synthesis | Grinding reactants together in the solid state. | Reduced or no solvent use, high efficiency. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Methoxyoxan 4 Amine

Amine Functionality Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base, defining its characteristic reactions.

Nucleophilic Reactivity of the Amine Group

The primary amine group in 3-Methoxyoxan-4-amine is a key site for nucleophilic attack on various electrophilic centers. This reactivity is fundamental to the construction of more complex molecules.

N-Acylation: Primary amines readily undergo N-acylation with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of an amine with an acid chloride typically proceeds via a nucleophilic addition-elimination mechanism. nih.gov While specific examples for this compound are not prevalent in publicly available literature, the general reactivity of primary amines suggests it would readily react with various acylating agents.

N-Alkylation: The amine group can also act as a nucleophile in reactions with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products due to the increased nucleophilicity of the resulting secondary and tertiary amines. unizin.org To achieve selective mono-alkylation, reductive amination is a more controlled and widely used method. openstax.org This involves the initial formation of an imine with an aldehyde or ketone, followed by reduction.

Conjugate Addition: Primary amines can participate in nucleophilic conjugate addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org This 1,4-addition is often thermodynamically favored over the 1,2-addition to the carbonyl group. libretexts.org

A summary of representative nucleophilic reactions of primary amines is presented in the table below.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Acylation | Acetyl chloride | N-(3-Methoxyoxan-4-yl)acetamide | Base (e.g., triethylamine (B128534), pyridine) |

| N-Alkylation | Methyl iodide | N-Methyl-3-methoxyoxan-4-amine | Often leads to over-alkylation |

| Reductive Amination | Acetone, NaBH3CN | N-Isopropyl-3-methoxyoxan-4-amine | Mildly acidic pH |

| Conjugate Addition | Methyl vinyl ketone | 4-(3-Methoxyoxan-4-ylamino)butan-2-one | - |

Electrophilic Transformations of the Amine Nitrogen

While the amine group is primarily nucleophilic, the nitrogen atom can undergo electrophilic reactions under specific conditions. Electrophilic amination involves the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org In the context of this compound, this would typically involve deprotonation at a carbon atom, which is not a common transformation for this specific molecule under standard conditions.

More relevant to the amine itself are reactions where the nitrogen atom is part of a process that ultimately leads to substitution on the ring, often after conversion to a different functional group. For instance, in aromatic amines, electrophilic substitution on the ring is a key reaction. byjus.com However, for a saturated system like this compound, such reactions are not directly applicable.

Salt Formation and Derivatization for Stability and Handling

As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. enamine.netgla.ac.uk The most common salt is the hydrochloride salt, formed by reaction with hydrochloric acid. enamine.netfluorochem.co.uk

Properties of Amine Salts:

Increased Stability: Salt formation can improve the chemical stability of the amine, making it less susceptible to oxidation and other degradation pathways. enamine.net

Improved Handling: Amine salts are typically crystalline solids with higher melting points and lower volatility compared to the free base, which simplifies handling and purification. gla.ac.uk

Enhanced Solubility: The ionic nature of amine salts often leads to increased solubility in polar solvents, including water. wikipedia.org

The formation of a hydrochloride salt from an amine is a straightforward acid-base reaction. The general stability of the hydrochloride salt of this compound under specified storage conditions has been noted. enamine.net

Oxane Ring System Transformations

The oxane ring in this compound is a tetrahydropyran (B127337) (THP) system, which is a relatively stable cyclic ether. However, under certain conditions, it can undergo reactions that either involve the ether linkage or lead to the opening of the ring.

Reactions Involving the Cyclic Ether

The methoxy (B1213986) group at the 3-position can influence the reactivity of the oxane ring. For the related compound trans-4-Amino-3-(methoxy)tetrahydropyran, the methoxy group has been shown to undergo demethylation when treated with strong Lewis acids like boron tribromide (BBr₃). This reaction proceeds to yield the corresponding 3-hydroxy derivative. This suggests that the methoxy group in this compound could similarly be a site for chemical modification.

Furthermore, substituted tetrahydropyrans are valuable building blocks in organic synthesis and can participate in various transformations. For example, they have been utilized in domino reactions to construct complex polyfunctionalized molecules with high stereoselectivity.

Stability and Ring-Opening Studies

The tetrahydropyran ring is generally stable under many reaction conditions. Ring-opening of unstrained six-membered cyclic ethers like oxane requires forcing conditions or the presence of activating groups. Studies on related systems, such as the ring-opening of unstrained cyclic amines, have been explored using reagents like difluorocarbene. nih.gov While not directly targeting the oxane ring, these studies highlight strategies for cleaving stable cyclic systems.

Ring-opening of cyclic ethers is often facilitated by strong acids, which protonate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. The stability of the oxane ring in this compound under various pH conditions would be a critical factor in its application, particularly in acidic media where both the amine and the ether oxygen can be protonated. Specific studies on the ring-opening of this compound are not widely reported, but the general principles of cyclic ether chemistry suggest that it would be more stable to ring-opening than smaller, more strained cyclic ethers like oxetanes.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is a critical determinant of the chemical behavior of the oxane ring. Generally, ethers are considered relatively inert. numberanalytics.com However, the oxygen atom's lone pairs can exert a significant electronic influence. In saturated systems like the oxane ring of this compound, the methoxy group primarily acts through an inductive effect. The high electronegativity of the oxygen atom draws electron density away from the adjacent carbon (C3), making this position more electrophilic and susceptible to nucleophilic attack under certain conditions.

Furthermore, the methoxy group can be a target for specific reactions. Under strongly acidic conditions, ethers can undergo cleavage to yield an alcohol and an alkyl halide. numberanalytics.com In more complex contexts, such as in the presence of certain catalysts or reagents, the methoxy group can participate in or be displaced by other functionalities. For instance, studies on surface methoxy species on acidic zeolites have shown they are highly reactive and can react with ammonia (B1221849) to form methylamines or with hydrochloride to produce methyl chloride. nih.gov While this occurs in a heterogeneous catalytic environment, it highlights the inherent reactivity of the C-O bond in a methoxy group under activation. nih.gov

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on this compound itself are not extensively documented in publicly available literature. However, the reactivity of the primary amine group is expected to follow well-established mechanisms for cyclic amines. The amine's lone pair of electrons makes it a potent nucleophile and a base.

One of the most fundamental reactions of primary amines is acylation, for example, with an acyl chloride or anhydride. The mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent collapse of this intermediate and deprotonation yields the corresponding amide.

Table 1: Second-Order Reaction Rate Constants for Reactions of Amines with Carbonyl Sulfide (COS) This table illustrates typical kinetic data obtained for amine reactions, providing a model for how the reactivity of this compound could be quantified. The data is from analogous amine systems.

| Amine | Temperature (K) | k_2 (m³/kmol·s) |

|---|---|---|

| Monoethanolamine (MEA) | 298 | 9.7 |

| Diethanolamine (DEA) | 298 | 4.1 |

| Piperazine (PZ) | 298 | 400 |

Data adapted from kinetic studies on aqueous amine solutions. scribd.com

Mechanistic insights for cyclic amines also come from computational studies, which can map out reaction pathways and identify reactive intermediates like enamines and azomethine ylides that may form during certain transformations. nih.gov

Functionalization Strategies for Complex Molecular Architectures

This compound is a bifunctional building block, containing both a nucleophilic primary amine and a methoxy group, making it a valuable scaffold for creating more complex molecules. The primary amine serves as a versatile handle for a wide array of chemical transformations.

Common functionalization strategies targeting the amine group include:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust reaction used to introduce a vast range of substituents or as a protecting group strategy. nih.govwikipedia.org

N-Alkylation and Reductive Amination: The amine can be directly alkylated or can react with aldehydes or ketones in the presence of a reducing agent (reductive amination) to form secondary or tertiary amines, extending the carbon skeleton.

Formation of Sulfonamides: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.

These functionalization reactions allow this compound to be incorporated into larger molecular frameworks. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and while the amine itself is not a direct participant, it can be easily converted into a group that is (e.g., an aryl halide attached via an amide linker). nih.gov The development of one-pot assembly reactions, where multiple simple precursors react to form complex products, provides another avenue where functionalized building blocks like amino ethers are highly valuable. researcher.lifeacs.org The ability to use such building blocks in a modular fashion is essential for the synthesis of compound libraries for drug discovery and materials science. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methoxyoxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methoxyoxan-4-amine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are indicative of the electronic environment and the spatial relationship between neighboring protons.

The expected ¹H NMR spectrum would feature distinct signals for the methoxy (B1213986) group protons, the protons on the oxane ring, and the amine protons. The protons on the carbon bearing the methoxy group (H-3) and the amine group (H-4) are expected to resonate at characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The coupling constants between adjacent protons on the oxane ring are crucial for determining their relative stereochemistry (cis or trans).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2ax | 3.8 - 4.0 | dd | J(H-2ax, H-2eq) ≈ 12, J(H-2ax, H-3) ≈ 10 |

| H-2eq | 3.3 - 3.5 | dd | J(H-2eq, H-2ax) ≈ 12, J(H-2eq, H-3) ≈ 4 |

| H-3 | 3.2 - 3.4 | m | - |

| H-4 | 2.8 - 3.0 | m | - |

| H-5ax | 1.5 - 1.7 | m | - |

| H-5eq | 1.8 - 2.0 | m | - |

| H-6ax | 3.7 - 3.9 | m | - |

| H-6eq | 3.4 - 3.6 | m | - |

| -OCH₃ | 3.3 - 3.5 | s | - |

| -NH₂ | 1.5 - 2.5 | br s | - |

Note: Predicted values are based on typical chemical shifts for substituted tetrahydropyrans and may vary depending on the solvent and stereoisomer.

¹³C NMR spectroscopy provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them.

The carbon atoms of the oxane ring will appear in the aliphatic region, with the carbons bonded to the oxygen (C-2, C-6) and the methoxy group (C-3) resonating at lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The carbon attached to the amine group (C-4) will also have a characteristic chemical shift. The methoxy carbon will appear as a distinct singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 68 - 72 |

| C-3 | 75 - 80 |

| C-4 | 50 - 55 |

| C-5 | 30 - 35 |

| C-6 | 65 - 70 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on typical chemical shifts for substituted tetrahydropyrans and may vary depending on the solvent and stereoisomer.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the detailed structure of this compound. acs.orgchemicalbook.comscialert.neteag.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. eag.com For this compound, COSY would show correlations between adjacent protons on the oxane ring (e.g., H-2 with H-3, H-3 with H-4, etc.), which helps to trace the proton connectivity around the ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. chemicalbook.com It allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton at the C-3 position would show a cross-peak with the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. chemicalbook.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the methoxy group would show a correlation to the C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the methoxy and amine substituents on the oxane ring. acs.org

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a compound-specific reference standard. bwise.krnih.govresearchgate.net The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

To determine the purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a suitable deuterated solvent. The ¹H NMR spectrum is then recorded under specific conditions that ensure a quantitative response. By comparing the integral of a well-resolved signal from this compound with the integral of a signal from the internal standard, the purity of the sample can be calculated with high precision. researchgate.net

Table 3: Illustrative Data for qNMR Purity Determination of this compound

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Signal Used for Integration | -OCH₃ singlet | -CH=CH- singlet |

| Number of Protons | 3 | 2 |

| Integral Value | 1.50 | 1.00 |

| Molecular Weight ( g/mol ) | 131.17 | 116.07 |

| Mass Weighed (mg) | 10.50 | 5.25 |

| Purity of Standard (%) | - | 99.9 |

| Calculated Purity (%) | 98.5 | - |

Note: This table presents hypothetical data for illustrative purposes.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is often crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this analysis. researchgate.netwiley.com

The amine group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form a pair of diastereomers. These diastereomers are no longer mirror images and will have different chemical and physical properties, including different NMR spectra. Consequently, in the ¹H or ¹⁹F NMR spectrum of the derivatized mixture, separate signals will be observed for each diastereomer, allowing for the integration of these signals to determine the ratio of the original enantiomers and thus the enantiomeric purity. A newer technique that allows for the direct detection of molecular chirality without the need for additional chiral agents has also been developed. theanalyticalscientist.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are complementary and can be used to confirm the presence of key structural features in this compound. eag.com

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The resulting spectrum also provides information about molecular vibrations. nih.gov

For this compound, characteristic vibrational bands would be expected for the C-O-C ether linkages, the C-N bond, the N-H bonds of the amine group, and the C-H bonds of the aliphatic ring and the methoxy group.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 (medium, two bands) | 3300 - 3500 (weak) |

| C-H (aliphatic & methoxy) | Stretching | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| N-H (amine) | Bending (Scissoring) | 1590 - 1650 (medium) | 1590 - 1650 (weak) |

| C-O-C (ether) | Asymmetric Stretching | 1070 - 1150 (strong) | 1070 - 1150 (weak) |

| C-N (amine) | Stretching | 1020 - 1250 (medium) | 1020 - 1250 (medium) |

Note: This table presents expected frequency ranges for the key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides key insights into its molecular architecture. The presence of a primary amine (R-NH₂) and an ether (R-O-R') functional group within a cyclic aliphatic structure gives rise to characteristic absorption bands.

Primary aliphatic amines typically exhibit two distinct N-H stretching vibrations in the region of 3500-3400 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.org Additionally, a strong N-H scissoring (bending) absorption is expected between 1650 and 1550 cm⁻¹. libretexts.org The C-N stretching vibration for aliphatic amines is generally observed in the 1250-1000 cm⁻¹ range. libretexts.org

The ether linkage (C-O-C) within the oxane ring and the methoxy group will produce strong, characteristic C-O stretching bands, typically in the 1260-1000 cm⁻¹ region. The aliphatic C-H bonds of the oxane ring will show stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1470-1450 cm⁻¹.

While specific experimental FT-IR data for this compound is not widely published, theoretical predictions and data from analogous structures, such as other substituted amines and ethers, can provide an expected spectral profile. researchgate.netresearchgate.net For instance, the FT-IR spectrum of a similar secondary amine, N-methylcyclohexylamine, shows a characteristic N-H wagging peak around 736 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3400 |

| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1550 |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1000 |

| Ether (C-O-C) | Stretch | 1260 - 1000 |

| Aliphatic (C-H) | Stretch | < 3000 |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy can offer further structural confirmation.

The symmetric vibrations of the C-C and C-O bonds within the oxane ring are expected to produce distinct Raman signals. While N-H stretching vibrations are also visible in Raman spectra, they are often weaker than in FT-IR. The C-H stretching and bending vibrations will also be present. Quantitative Raman Spectroscopy (QRS™) is a technique well-suited for the analysis of amines in aqueous solutions, as water is a weak Raman scatterer. ondavia.com

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₁₃NO₂), the calculated exact mass is 131.09463 Da. nih.gov HRMS analysis, often coupled with techniques like liquid chromatography, can confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other isomers. mdpi.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to further aid in identification. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 132.10192 | 126.6 |

| [M+Na]⁺ | 154.08386 | 132.2 |

| [M-H]⁻ | 130.08736 | 130.0 |

| [M+K]⁺ | 170.05780 | 133.2 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. bre.com Direct analysis of primary amines like this compound by GC-MS can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption. However, derivatization to less polar analogues can overcome these issues.

In the electron impact (EI) mass spectrum, amines often undergo characteristic alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. For this compound, this would likely lead to fragmentation of the oxane ring. The fragmentation patterns of regioisomeric methoxyphenethylamines have been studied, showing that the relative abundance of certain fragment ions can help distinguish between isomers. ojp.gov For tertiary amines, a common fragment ion is observed at m/z 58, corresponding to [(CH₃)₂NCH₂]⁺. chromforum.org While not directly applicable to this primary amine, it illustrates the power of fragmentation patterns in structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, making it a cornerstone technique for analyzing complex mixtures. researchgate.net The compound can be separated from impurities or other components of a reaction mixture using a suitable LC column and mobile phase before being detected by the mass spectrometer.

The choice of mobile phase pH is critical for the analysis of amines by LC-MS, as it affects both chromatographic retention and ionization efficiency. For instance, a study on the related compound methoxyamine utilized derivatization followed by separation on a C18 column with an acidic mobile phase (0.4% formic acid) for LC-MS/MS analysis. nih.gov Another approach for analyzing polar ethanolamines involved a porous graphite (B72142) carbon (PGC) column with a high pH mobile phase. semanticscholar.org These methods demonstrate the versatility of LC-MS in handling amine-containing compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. Since this compound possesses chiral carbons, obtaining a single crystal suitable for X-ray diffraction would provide conclusive evidence of its solid-state conformation and the relative and absolute configuration of its stereoisomers.

While no crystal structure for this compound itself is currently reported in open literature, studies on other methoxy- and amine-containing compounds demonstrate the power of this technique. For example, the crystal structures of N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines and substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have been determined, revealing detailed information about their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com Such analyses provide a complete and unambiguous picture of the molecule's structure in the solid state.

Table 3: Illustrative Crystallographic Parameters from a Related Compound (Triclinic System)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.5010 |

| β (°) | 98.6180 |

| γ (°) | 103.8180 |

Data shown for illustrative purposes from a published structure of a heterocyclic compound. mdpi.com

Chromatographic Methods for Separation and Purification

Chromatography is a cornerstone technique for the analysis and purification of this compound. High-performance liquid chromatography (HPLC) is particularly versatile, offering methodologies for both purity determination and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier analytical method for determining the purity of synthesized chemical compounds. nih.gov For a polar molecule such as this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase.

The separation principle is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. The purity of a this compound sample is typically assessed by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector or a mass spectrometer (MS). Since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be employed to enhance detection sensitivity, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. nih.gov

The resulting chromatogram displays peaks corresponding to this compound and any present impurities. Purity is often calculated using an area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. nih.gov Method validation is crucial and typically involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Below is a data table outlining a typical RP-HPLC method for the purity assessment of this compound.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (for end-group absorption) or ELSD/CAD |

| Expected Retention Time | ~5.8 min |

| Analysis Time | 15 min |

This table is a representative example; actual conditions may vary based on the specific impurities and instrumentation.

The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers, including enantiomers and diastereomers. The separation of these enantiomers is critical, as they may exhibit different biological activities. wikipedia.org Chiral HPLC is the most widely used and effective technique for this purpose. mdpi.comnih.gov

This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. nih.gov Enantiomers interact with the CSP to form transient, diastereomeric complexes with slightly different energies of interaction. wikipedia.org This difference in interaction strength leads to different retention times, allowing for their separation.

For the separation of chiral amines, polysaccharide-based CSPs are particularly effective. researchgate.netresearchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, such as amylose tris(3,5-dimethylphenylcarbamate). researchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding (between the amine/methoxy groups and the carbamate (B1207046) moieties of the CSP), π-π interactions, and steric hindrance. researchgate.net

The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation (resolution). mdpi.com Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are often included to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica support. researchgate.net The success of the separation is quantified by the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation of the two enantiomer peaks. mdpi.com

The following data table presents hypothetical research findings for the enantiomeric separation of this compound using different chiral columns.

Table 2: Research Findings on Chiral HPLC Separation of this compound Enantiomers

| CSP Used | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10) + 0.1% DEA | 0.8 | 9.5 | 11.2 | 2.1 |

| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (85:15) + 0.1% DEA | 1.0 | 12.1 | 13.5 | 1.8 |

| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane/Isopropanol (80:20) + 0.1% DEA | 1.0 | 8.2 | 9.0 | 1.6 |

Data is illustrative, based on typical separation results for chiral amines. Retention times and resolution are dependent on the specific enantiomers being separated.

Computational and Theoretical Studies of 3 Methoxyoxan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 3-Methoxyoxan-4-amine, DFT studies would be instrumental in determining the preferred three-dimensional arrangements of the atoms (conformational preferences). The oxane ring can exist in various conformations, such as chair and boat forms, and the substituents (methoxy and amine groups) can be in either axial or equatorial positions.

A systematic conformational search using DFT would identify the most stable conformers and the energy differences between them, providing a detailed energy landscape. This information is crucial for understanding how the molecule might interact with biological targets.

Despite the utility of this method, no specific DFT studies on the conformational preferences and energy landscapes of this compound have been found in the published scientific literature.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, provide a high level of theoretical accuracy. These calculations could be used to determine key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's reactivity and electronic transitions.

Other properties that could be calculated include the molecular electrostatic potential, which indicates the regions of the molecule that are electron-rich or electron-poor, and atomic charges, which provide insight into the distribution of charge across the molecule.

A review of the literature indicates that no ab initio calculations of the electronic properties of this compound have been published.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility in different environments, such as in a vacuum, in water, or in the presence of a biological receptor. These simulations would reveal how the molecule changes its shape and how it interacts with its surroundings.

MD simulations can also be used to explore the stability of different conformers and the transitions between them, offering a dynamic view that complements the static picture provided by quantum chemical calculations.

There are no published studies in the scientific literature that report on molecular dynamics simulations of this compound.

Prediction and Interpretation of Spectroscopic Data

Computational methods are frequently used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. By calculating these spectra for different possible conformers of this compound, a more accurate assignment of experimental signals can be achieved.

For instance, calculated NMR chemical shifts and coupling constants can help to elucidate the stereochemistry and conformational preferences of the molecule in solution. Similarly, calculated IR and Raman frequencies can aid in the assignment of vibrational modes observed in experimental spectra.

No computational studies predicting the spectroscopic data for this compound have been found in the scientific literature.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry can be a powerful tool for predicting the likely outcomes of chemical reactions and for understanding the mechanisms by which they occur. For this compound, this could involve studying its synthesis or its reactions with other molecules.

By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which is related to the reaction rate. This type of analysis can be invaluable for optimizing reaction conditions and for designing new synthetic routes.

No computational studies on reaction pathway predictions or transition state analysis involving this compound are available in the published scientific literature.

Research on Derivatives and Analogs of 3 Methoxyoxan 4 Amine

Design and Synthesis of Chemically Modified Derivatives

The chemical modification of 3-Methoxyoxan-4-amine focuses on its three main structural components: the primary amine, the methoxy (B1213986) group, and the oxane ring. Each of these sites offers opportunities for derivatization to generate a diverse range of analogs.

The primary amine group is the most reactive functional group on the this compound scaffold, making it a prime target for modification. Standard organic reactions can be employed to create a wide array of derivatives.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or acid anhydrides yields stable amide derivatives. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. mnstate.edu The resulting amide's properties can be tuned by varying the acylating agent. Because the lone pair of electrons on the amide nitrogen is delocalized by conjugation with the carbonyl group, the product is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

| Acylating Agent | Reagent Class | Resulting Derivative Structure | Derivative Name |

|---|---|---|---|

| Acetyl Chloride | Acid Chloride |  | N-((3R,4R)-3-methoxyoxan-4-yl)acetamide |

| Benzoyl Chloride | Acid Chloride |  | N-((3R,4R)-3-methoxyoxan-4-yl)benzamide |

| Acetic Anhydride | Acid Anhydride |  | N-((3R,4R)-3-methoxyoxan-4-yl)acetamide |

| Benzenesulfonyl Chloride | Sulfonyl Chloride |  | N-((3R,4R)-3-methoxyoxan-4-yl)benzenesulfonamide |

Alkylation: The nucleophilic amine can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org A significant challenge in this process is the potential for over-alkylation. The primary amine product is itself a nucleophile and can compete with the starting material, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu To favor mono-alkylation, a large excess of the initial amine can be used. mnstate.edu Alternatively, reductive amination provides a more controlled method for synthesizing secondary and tertiary amines. msu.edu

| Alkylating Agent | Reagent Class | Resulting Derivative Structure | Derivative Name |

|---|---|---|---|

| Methyl Iodide | Alkyl Halide |  | N-methyl-3-methoxyoxan-4-amine |

| Benzyl Bromide | Alkyl Halide |  | N-benzyl-3-methoxyoxan-4-amine |

The methoxy group (-OCH₃) on the oxane ring is generally less reactive than the amine. However, it can be transformed to introduce new functionality. The most common transformation is ether cleavage (demethylation) to yield a hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting secondary alcohol provides a new synthetic handle for further modifications, such as esterification or etherification, thereby increasing the structural diversity of the derivatives.

Directly modifying the C-H bonds of the saturated oxane ring is chemically challenging due to their low reactivity. Such transformations often require advanced synthetic methods, such as radical-based reactions or transition-metal-catalyzed C-H activation. These approaches are at the forefront of synthetic chemistry and would allow for the introduction of substituents at various positions on the heterocyclic ring. Research in this area could unlock novel analogs with unique three-dimensional shapes and properties that are otherwise inaccessible. For instance, the introduction of a fluorine atom or a small alkyl group could significantly alter the molecule's conformation and electronic properties. google.com

Chemical Space Exploration and Diversity-Oriented Synthesis

Chemical space encompasses all possible molecules, a number estimated to be astronomically large. researchgate.netarxiv.org Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules to populate this chemical space. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to create many different structures from a common starting point in a few steps. nih.govscispace.com

This compound is an ideal scaffold for DOS. Its key features include:

Three-Dimensionality: The non-planar oxane ring provides a rigid 3D framework, a desirable trait in modern drug discovery. frontiersin.org

Orthogonal Functional Groups: The amine and methoxy groups can be modified with different types of chemistry, allowing for controlled, stepwise diversification.

Stereochemistry: The defined stereocenters at C3 and C4 add to the structural complexity and allow for the creation of stereochemically distinct libraries.

By applying a "branching" reaction pathway, where the scaffold is subjected to various reaction conditions, a wide range of molecular frameworks can be produced. cam.ac.uk For example, the amine can be used in cyclization reactions to form fused or spirocyclic ring systems, dramatically altering the molecular architecture.

Libraries of this compound Derivatives for Academic Screening Initiatives

The creation of small molecule libraries is fundamental to discovering new biological probes and starting points for drug discovery. cam.ac.uk Academic screening initiatives often rely on access to diverse and novel compound collections to investigate new biological pathways or identify modulators of disease-relevant targets.

A library of this compound derivatives can be constructed using the principles of DOS. By combining different modification strategies, a matrix of unique compounds is generated. For instance, a set of 10 different acylating agents could be reacted with the parent amine, and each of the resulting 10 amides could then be subjected to demethylation, doubling the library size. Further alkylation of the newly formed hydroxyl group would expand the library even more. This systematic approach allows for the rapid generation of hundreds of distinct analogs from a single, readily accessible starting material. These libraries, rich in three-dimensional structures, are valuable resources for high-throughput screening campaigns.

The table below illustrates a small, representative subset of a potential screening library derived from this compound.

| Scaffold | Modification 1 (Reagent) | Intermediate Structure | Modification 2 (Reagent) | Final Derivative Structure |

|---|---|---|---|---|

| This compound | Acylation (Propionyl Chloride) |  | - |  |

| This compound | Acylation (Propionyl Chloride) |  | Demethylation (BBr₃) |  |

| This compound | Reductive Amination (Acetone) |  | - |  |

| This compound | Reductive Amination (Acetone) |  | Demethylation (BBr₃) |  |

Biological Research Applications and Mechanistic Insights of 3 Methoxyoxan 4 Amine and Its Derivatives

Utility as Synthetic Intermediates for Biologically Active Molecules

The distinct stereochemistry and functional groups of 3-Methoxyoxan-4-amine make it a valuable precursor in the synthesis of biologically active compounds. Its structural framework is considered a desirable scaffold in drug discovery and development. chemenu.com

Building Blocks for Natural Product Synthesis

While direct application of this compound as a building block in the total synthesis of specific natural products is not extensively documented in publicly available research, its structural motifs are found in a variety of bioactive natural products. The tetrahydropyran (B127337) ring system is a common feature in many natural products with diverse biological activities. The pyran scaffold, often with various substitutions, is a key component in compounds with applications in medicine and agriculture. chemenu.com The presence of both an amine and a methoxy (B1213986) group on the oxane ring provides reactive handles for chemists to elaborate the core structure into more complex, naturally occurring molecules.

Precursors for Pharmaceutically Relevant Scaffolds and Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceutically relevant scaffolds. Its utility is highlighted by its role as a precursor for novel therapeutic agents. The compound's structure is amenable to modifications, which can lead to the development of new drugs targeting specific biological pathways.

For instance, this compound hydrochloride has been listed as a chemical compound in a patent for Erk1/2 protein kinase inhibitors, which are under investigation for their potential in cancer therapy. google.comgoogle.com The Erk/MAPK signaling pathway is crucial in cell proliferation, differentiation, and survival, and its abnormal activation is linked to tumor invasion and metastasis. google.com

Furthermore, the synthesis of chiral 4-amino-3-hydroxytetrahydropyran derivatives, which are closely related to this compound, has been described in a recent patent (CN118440041A). This seven-step synthesis process, which includes asymmetric amine oxidation and diastereoselective reductive amination, underscores the importance of this class of compounds in generating structurally diverse molecules with high enantioselectivity. The ability to synthesize such chiral derivatives is crucial for developing drugs with improved efficacy and reduced side effects.

The compound has also been utilized in organocatalytic domino reactions to create polyfunctionalized tetrahydropyran derivatives with high yields and stereoselectivity. This demonstrates its value in constructing complex molecular architectures from simpler starting materials in an efficient manner.

Investigation of Biological Interaction Mechanisms

Research into the biological activities of this compound and its derivatives has revealed several mechanisms of action, highlighting its potential as an antimicrobial and antiproliferative agent.

Mechanistic Studies of Antimicrobial Activity (e.g., enzyme inhibition pathways)

Derivatives of this compound have demonstrated significant antimicrobial properties.

Antibacterial Activity: The compound has shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it exhibited superior efficacy against strains such as Staphylococcus aureus and Pseudomonas aeruginosa when compared to commercial antibiotics like Imipenem and Nalidixic acid.

Antifungal Activity: Potent antifungal properties have also been observed, particularly against Candida albicans.

Antileishmanial Activity: Derivatives of trans-4-Amino-3-(methoxy)tetrahydropyran have shown promise in combating the parasite Leishmania donovani. The mechanism of action is believed to involve the inhibition of trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. The IC₅₀ values for these derivatives are reported to be in the range of 2–5 μM. A proposed mechanism for its antileishmanial effects is the induction of reactive oxygen species (ROS), with the compound's ability to increase ROS levels correlating with its inhibitory potency.

Receptor Binding Studies and Ligand-Target Interactions

While specific receptor binding studies for this compound are not extensively detailed in the available literature, its inclusion in a patent for Erk1/2 protein kinase inhibitors suggests that its derivatives are designed to interact with the ATP binding site or an allosteric site on these kinases. google.com The conformational preferences of the trans-isomer, where the amino and methoxy groups can adopt axial-equatorial positions, are thought to optimize hydrogen-bonding interactions with biological targets like enzymes. This contrasts with the cis-isomer, where steric clashes may reduce binding efficiency. The unique balance of hydrogen-bonding capacity from the amino and methoxy groups, along with steric accessibility, makes it a versatile scaffold for targeting enzymes or receptors that require dual interactions.

Exploration of General Bioactivity Mechanisms (e.g., antiproliferative effects, anti-inflammatory pathways)

Antiproliferative Effects: The antitumor activity of this compound derivatives is an area of active investigation. One proposed mechanism is the formation of DNA adducts. It is suggested that the amino group can undergo a reaction with the N-2 amino group of guanine (B1146940) in DNA, leading to a disruption of DNA replication and subsequent cell death. This has been supported by the detection of DNA-adduct peaks using HPLC-MS. Cytotoxicity assays have validated its selective toxicity against cancer cell lines such as HeLa and MCF-7.

Anti-inflammatory Pathways: this compound has also been shown to possess anti-inflammatory properties. In assays, its efficacy has been compared to the well-known anti-inflammatory drug Indomethacin. The precise pathways through which it exerts its anti-inflammatory effects are still under investigation but may be linked to the modulation of inflammatory signaling cascades.

Characterization of Metabolic Pathways and Transformations in Biological Systems (Focus on chemical fate)

Specific metabolic studies on this compound are not extensively documented in publicly available scientific literature. However, its chemical structure, featuring a methoxy group on a tetrahydropyran ring and a primary amine, suggests several predictable metabolic transformations based on the known biotransformation of cyclic ethers and aliphatic amines. nih.govnih.gov The metabolic fate of this compound in a biological system is likely governed by enzymes such as cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The primary metabolic reactions for this compound are anticipated to involve the following pathways:

O-Dealkylation: The methoxy group is a prime target for oxidative O-dealkylation by cytochrome P450 enzymes. wikipedia.org This reaction would yield formaldehyde (B43269) and the corresponding alcohol metabolite, 4-aminotetrahydropyran-3-ol. This is a common metabolic route for many ether-containing xenobiotics.

Oxidation of the Tetrahydropyran Ring: The tetrahydropyran ring itself can undergo oxidation. Hydroxylation at carbon atoms adjacent to the ring oxygen can occur, potentially leading to the formation of unstable hemiacetals that may subsequently undergo ring cleavage. nih.gov Studies on the metabolism of other cyclic ethers, such as tetrahydrofuran, have shown that ring-opening to form more polar, linear compounds is a possible metabolic route. nih.gov

Metabolism of the Amine Group: The primary amine group is susceptible to several metabolic transformations.

N-Oxidation: The nitrogen atom can be oxidized to form a hydroxylamine (B1172632) or a nitroso derivative, a reaction often catalyzed by CYPs or FMOs. nih.govresearchgate.net

Oxidative Deamination: This process, potentially catalyzed by monoamine oxidases (MAOs), would involve the removal of the amine group and the formation of a ketone at the 4-position of the tetrahydropyran ring. nih.gov

Conjugation Reactions: The primary amine is a substrate for phase II conjugation reactions. N-glucuronidation by UGTs or N-sulfation by SULTs would increase the water solubility of the compound, facilitating its excretion. Furthermore, if O-dealkylation occurs first, the resulting hydroxyl group can also be a site for glucuronidation or sulfation.

Table 1: Predicted Metabolic Pathways of this compound Disclaimer: The following table outlines predicted metabolic pathways based on the chemical structure of this compound and general knowledge of xenobiotic metabolism. Specific experimental data for this compound is not currently available in the public domain.

| Pathway | Enzymes Potentially Involved | Predicted Metabolite(s) | Description |

| O-Dealkylation | Cytochrome P450s (e.g., CYP2D6, CYP3A4) | 4-Aminotetrahydropyran-3-ol, Formaldehyde | Removal of the methyl group from the methoxy ether. |

| Ring Hydroxylation | Cytochrome P450s | Hydroxylated derivatives of this compound | Addition of a hydroxyl group to the tetrahydropyran ring. |

| Ring Opening | Cytochrome P450s, Alcohol/Aldehyde Dehydrogenases | Various polar, acyclic compounds | Cleavage of the tetrahydropyran ring following initial oxidation. |

| N-Oxidation | Cytochrome P450s, Flavin-containing Monooxygenases (FMOs) | 3-Methoxyoxan-4-hydroxylamine | Oxidation of the primary amine group. |

| Oxidative Deamination | Monoamine Oxidases (MAOs) | 3-Methoxytetrahydropyran-4-one | Removal of the amine group to form a ketone. |

| N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-Methoxyoxan-4-yl-aminoglucuronide | Conjugation of glucuronic acid to the amine group. |

| N-Sulfation | Sulfotransferases (SULTs) | 3-Methoxyoxan-4-yl-sulfamate | Conjugation of a sulfonate group to the amine group. |

Applications in Chemical Biology as Probes or Tools

There is currently no specific information in the scientific literature describing the use of this compound as a chemical biology probe or tool. However, its structure, containing a tetrahydropyran scaffold, suggests potential applications for its derivatives in this field. The tetrahydropyran ring is a common motif in many biologically active natural products and synthetic molecules, valued for its favorable physicochemical properties and its ability to act as a scaffold for presenting functional groups in a defined three-dimensional space. rjpbr.com

Derivatives of this compound could be designed and synthesized to serve as chemical probes for investigating various biological processes. The primary amine group provides a convenient handle for chemical modification, allowing for the attachment of reporter tags such as fluorophores, biotin, or photo-crosslinkers.

Potential applications for such probes include:

Probes for Target Identification: The tetrahydropyran scaffold is present in inhibitors of various enzymes, including kinases. mdpi.comnih.gov If a derivative of this compound were found to have inhibitory activity against a particular biological target, it could be converted into an affinity-based probe. By immobilizing the compound on a solid support, it could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Fluorescent Probes for Cellular Imaging: By attaching a fluorophore to the amine group, derivatives of this compound could be developed as fluorescent probes. If the parent compound or a derivative shows selective accumulation in certain organelles or tissues, these fluorescent probes could be used to visualize and track these compartments in living cells using fluorescence microscopy.

Probes for Studying Inflammatory Pathways: Some compounds containing the tetrahydropyran ring have demonstrated anti-inflammatory properties. rjpbr.comnih.gov Derivatives of this compound could be developed as tools to investigate the mechanisms of inflammation. For instance, a probe that binds to a key protein in an inflammatory cascade could be used to study the protein's localization, interactions, and activity during the inflammatory response.

The development of such probes would require initial screening of a library of this compound derivatives to identify compounds with interesting biological activities. Once a lead compound is identified, it can be further optimized and functionalized to create a potent and selective chemical probe.

Table 2: Hypothetical Applications of this compound Derivatives as Chemical Probes Disclaimer: The following table presents hypothetical applications for derivatives of this compound as chemical biology probes. There is no current evidence of this compound or its derivatives being used for these purposes.

| Potential Area of Study | Type of Probe | Hypothetical Application |

| Kinase Signaling | Affinity Probe (e.g., biotinylated derivative) | Identification of novel kinases or regulatory proteins that bind to the tetrahydropyran scaffold. |

| Cellular Transport | Fluorescent Probe (e.g., fluorescein-conjugated derivative) | Visualization of the uptake and subcellular localization of tetrahydropyran-containing small molecules. |

| Inflammation | Photo-affinity Probe (e.g., derivative with a photo-reactive group) | Covalent labeling and identification of protein targets involved in inflammatory signaling pathways. |

| Drug Metabolism | Radiolabeled Probe (e.g., ¹⁴C or ³H labeled) | Tracing the metabolic fate and distribution of the this compound scaffold in vivo. |

Future Directions and Emerging Research Avenues for 3 Methoxyoxan 4 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Future research will likely focus on developing sophisticated ML models, including deep neural networks (DNNs), to explore the chemical space around the 3-methoxyoxan-4-amine core. nih.gov These models can be trained on large datasets to predict structure-activity relationships (SAR) and suggest novel analogues with enhanced potency or selectivity for specific biological targets. springernature.com By integrating generative design with automated synthesis platforms, AI could rapidly identify and produce novel candidates for various applications. nih.gov Furthermore, AI can assist in retrosynthetic analysis, predicting optimal and efficient synthetic routes, which remains a key challenge in organic chemistry. nih.gov

Table 1: Potential AI/ML Applications for this compound Research

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling (QSAR) | Forecast biological activity and properties of new analogues. researchgate.net | Accelerate the identification of lead compounds. |

| Generative Design | Propose novel molecular structures with desired characteristics. springernature.com | Discover new chemical motifs and scaffold hops. |

| Retrosynthesis Prediction | Identify efficient and viable synthetic pathways. nih.gov | Streamline chemical synthesis and reduce development time. |